N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-5(4H)-one core, a bicyclic heterocycle known for its pharmacological relevance in kinase inhibition and cancer therapeutics . The structure includes:
- Propanamide linker: Connects the pyrazolo-pyrimidinone moiety to the aromatic substituent.
- 1-Phenyl group: Attached to the pyrazolo ring, enhancing π-π stacking interactions in biological targets.
- 3-Chloro-4-methylphenyl group: A halogenated and methyl-substituted aryl group on the amide nitrogen, likely influencing steric and electronic properties for target selectivity .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-14-7-8-15(11-18(14)22)25-19(28)9-10-26-13-23-20-17(21(26)29)12-24-27(20)16-5-3-2-4-6-16/h2-8,11-13H,9-10H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGKOZCELUMOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide, a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a chloro-substituted aromatic ring linked to a pyrazolo[3,4-d]pyrimidine moiety, which is known for diverse biological activities.
1. Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. A study highlighted that compounds with a similar scaffold demonstrated potent inhibitory effects on various cancer cell lines. For instance, derivatives showed IC50 values ranging from 0.5 to 5 µM against breast and lung cancer cell lines, suggesting that structural modifications can enhance their efficacy against specific cancers .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 2.5 |
| Compound B | A549 (Lung) | 3.0 |
| This compound | Various | TBD |
2. Anti-inflammatory Activity
Another significant aspect of this compound is its anti-inflammatory potential. Pyrazolo[3,4-d]pyrimidines have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro studies demonstrated that certain derivatives exhibited COX-II inhibitory activity with IC50 values as low as 0.011 µM, indicating their potential as anti-inflammatory agents .
Table 2: COX-II Inhibitory Activity of Related Compounds
| Compound | IC50 (µM) |
|---|---|
| PYZ1 | 0.011 |
| PYZ2 | 0.020 |
| This compound | TBD |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in cancer proliferation and inflammatory pathways.
- Cell Cycle Arrest : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins involved in cancer pathways.
Case Study 1: Anticancer Efficacy
In a recent study involving a series of pyrazolo[3,4-d]pyrimidine derivatives, the compound was tested against several cancer cell lines (MCF-7 and A549). Results showed that modifications in substituents significantly affected cytotoxicity and selectivity towards cancer cells.
Case Study 2: Anti-inflammatory Effects
A comparative analysis of various pyrazolo derivatives revealed that the compound exhibited promising anti-inflammatory effects in murine models of inflammation. The results indicated a reduction in inflammatory markers and improved clinical scores compared to control groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide exhibit significant antimicrobial properties. For example, derivatives containing the pyrazolo[3,4-d]pyrimidine moiety have shown activity against various strains of bacteria and fungi.
One study reported that certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 2 μg/mL for some analogs .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays. Research indicates that modifications in the structure can enhance selectivity and potency against different cancer cell lines. For instance, docking studies suggest that similar compounds effectively inhibit the proliferation of cancer cells by targeting specific enzymes involved in tumor growth .
A notable case study involved the evaluation of a series of pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines, revealing promising results with IC50 values ranging from 0.5 to 10 μM depending on the specific derivative tested .
Antitubercular Activity
In the context of tuberculosis research, compounds with a similar structural framework have shown promising antitubercular activity. A study highlighted the effectiveness of certain pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, with IC50 values reported between 1.35 to 2.18 μM for potent analogs . The proposed mechanism involves the inhibition of key metabolic pathways essential for the survival of the bacteria.
Case Studies
- Antimicrobial Efficacy : A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli, revealing several compounds with significant antimicrobial activity.
- Cytotoxicity Assessment : Cytotoxicity assays performed on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development .
- Antitubercular Activity : Research focused on evaluating substituted derivatives against Mycobacterium tuberculosis, demonstrating promising results for compounds structurally related to this compound.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound is compared to three structurally related pyrazolo[3,4-d]pyrimidinone derivatives (Table 1).
Table 1. Key Structural and Molecular Features
Implications of Structural Variations
A. Substituent Effects on Bioactivity
- 3-Chloro-4-methylphenyl vs.
- Pyridin-2-ylmethyl group (CAS 946282-90-2) : Introduces hydrogen-bonding capability, which could improve solubility but reduce CNS penetration compared to the target’s chloro-methylphenyl group .
B. Linker Modifications
- Propanamide vs. Propionamide (CAS 919858-63-2) : The longer propanamide linker in the target compound may offer greater conformational flexibility, aiding in target binding .
Q & A
Q. How can analytical methods be validated for quality control in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
